6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug Design Pharmacokinetics

6-Amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 18507-17-0) is a heterocyclic organic compound belonging to the pyrimidinedione class, characterized by a 2-fluorophenyl substituent at the N1 position and an amino group at the C6 position of the uracil core. With a molecular formula of C10H8FN3O2 and a molecular weight of 221.19 g/mol, it serves as a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C10H8FN3O2
Molecular Weight 221.191
CAS No. 18507-17-0
Cat. No. B2720880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
CAS18507-17-0
Molecular FormulaC10H8FN3O2
Molecular Weight221.191
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=CC(=O)NC2=O)N)F
InChIInChI=1S/C10H8FN3O2/c11-6-3-1-2-4-7(6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16)
InChIKeyUULFXQHUGLVQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 18507-17-0): Procurement-Focused Overview of a Fluorinated Pyrimidinedione Building Block


6-Amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 18507-17-0) is a heterocyclic organic compound belonging to the pyrimidinedione class, characterized by a 2-fluorophenyl substituent at the N1 position and an amino group at the C6 position of the uracil core [1]. With a molecular formula of C10H8FN3O2 and a molecular weight of 221.19 g/mol, it serves as a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its computed XLogP3-AA value of 0.4 indicates moderate lipophilicity, which can influence its pharmacokinetic behavior in drug development contexts [1].

Why 6-Amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione Cannot Be Simply Replaced by Its Non-Fluorinated Analog or Other In-Class Compounds


While the pyrimidinedione scaffold is common to many research intermediates, the specific substitution pattern on the phenyl ring is a critical determinant of a compound's physicochemical and biological profile. The introduction of a single fluorine atom at the ortho position of the N1-phenyl ring, as in this compound, is known to influence molecular conformation, lipophilicity, and metabolic stability in ways that are not replicated by the unsubstituted phenyl analog or by other halogenated derivatives [1]. Therefore, assuming functional interchangeability without direct comparative data can lead to divergent results in downstream applications, underscoring the necessity for precise compound selection based on quantifiable property differences.

Quantitative Differentiation Guide: 6-Amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione vs. Its Closest Analogs


Enhanced Lipophilicity (XLogP) Relative to Non-Fluorinated Phenyl Analog

The 2-fluorophenyl substitution in 6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione confers a modest but quantifiable increase in lipophilicity compared to its non-fluorinated counterpart, 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione. This is reflected in the computed XLogP3-AA values: 0.4 for the fluorinated compound [1] versus 0.3 for the non-fluorinated analog [2].

Lipophilicity Drug Design Pharmacokinetics

Increased Hydrogen Bond Acceptor Count vs. Non-Fluorinated Analog

The presence of the fluorine atom in the ortho position of the phenyl ring increases the number of hydrogen bond acceptors in the molecule from 3 in the non-fluorinated analog [2] to 4 in 6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione [1]. This additional acceptor site can alter the compound's interaction with biological targets and its solvation properties.

Hydrogen Bonding Molecular Recognition Solubility

Potential for Enhanced Metabolic Stability via Fluorine Substitution (Class-Level Inference)

Strategic incorporation of fluorine into aromatic rings is a well-established medicinal chemistry tactic to block sites of oxidative metabolism by cytochrome P450 enzymes [1]. While direct metabolic stability data for this specific compound is not available in the public domain, the ortho-fluorophenyl motif is widely recognized to confer increased resistance to metabolic degradation compared to unsubstituted phenyl rings, a principle that can be reasonably applied to this pyrimidinedione scaffold.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Potential for Improved Membrane Permeability via Fluorine Substitution (Class-Level Inference)

Fluorine substitution on aromatic rings is known to increase the lipophilicity and conformational rigidity of drug-like molecules, often resulting in improved passive membrane permeability [1]. Although specific permeability data (e.g., PAMPA or Caco-2) for 6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione are not publicly reported, the modest increase in computed XLogP relative to the non-fluorinated analog suggests a potential advantage in crossing biological membranes.

Membrane Permeability Fluorine Effect Drug Absorption

Optimal Research and Industrial Application Scenarios for 6-Amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione Based on Its Quantified Differentiation


Lead Optimization in Kinase Inhibitor Programs Requiring Enhanced Lipophilicity and Metabolic Stability

When optimizing a lead series of pyrimidinedione-based kinase inhibitors, the 2-fluorophenyl substituent of this compound offers a quantifiable increase in lipophilicity (XLogP = 0.4) compared to the unsubstituted phenyl analog (XLogP = 0.3) [1]. This modest increase can improve the compound's membrane permeability while the fluorine atom itself may block metabolic soft spots, as supported by the broader class-level evidence for fluorinated aromatics [2]. Researchers can leverage this building block to fine-tune the physicochemical properties of their candidates without resorting to more drastic structural changes.

Synthesis of Fluorinated Drug Intermediates for Enhanced Pharmacokinetic Profiling

This compound serves as a valuable synthetic intermediate for introducing a fluorinated aromatic moiety into more complex drug-like molecules. The presence of the ortho-fluorophenyl group, with its increased hydrogen bond acceptor count (4 vs. 3 for the non-fluorinated analog) [1], provides additional opportunities for specific molecular interactions with target proteins. Its use is particularly indicated in programs where improved metabolic stability and membrane permeability are desired, aligning with established SAR principles for fluorinated drug candidates [2].

Structure-Activity Relationship (SAR) Studies Focused on Halogen Effects in Pyrimidinediones

For medicinal chemistry teams conducting SAR investigations on the phenyl substituent of pyrimidinedione scaffolds, this compound provides a well-defined data point for the ortho-fluorine effect. Its quantifiable differences in XLogP and hydrogen bond acceptor count, compared to the non-fluorinated analog [1], allow for direct assessment of how these physicochemical changes impact biological activity and selectivity. This makes it an essential comparator for understanding the role of fluorine in this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.